molecular formula C17H15NO2 B6344322 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid CAS No. 1240567-87-6

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B6344322
CAS No.: 1240567-87-6
M. Wt: 265.31 g/mol
InChI Key: MVOHAAZUUYHLJL-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Safety and Hazards

While specific safety and hazard information for “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” is not available, indole derivatives can potentially cause skin and eye irritation and may have effects on the respiratory system .

Future Directions

The future directions in the research of indole derivatives like “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” could involve the development of new drugs to overcome antimicrobial resistance . The broad range of chemical and biological properties of indole derivatives makes them valuable in the development of novel drugs .

Chemical Reactions Analysis

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Benzyl-4-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research and industry.

Properties

IUPAC Name

1-benzyl-4-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-6-5-9-15-14(12)10-16(17(19)20)18(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHAAZUUYHLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N(C2=CC=C1)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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